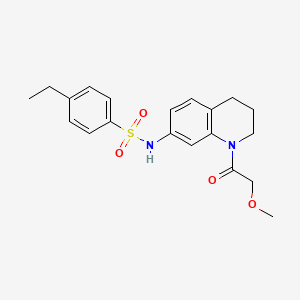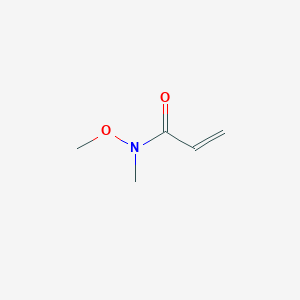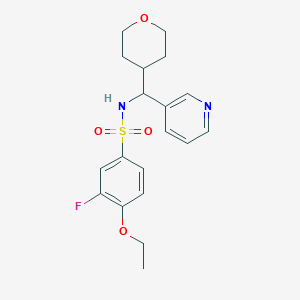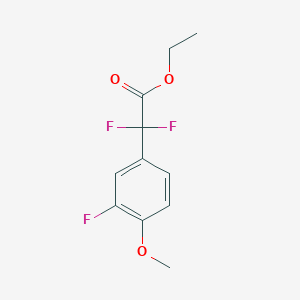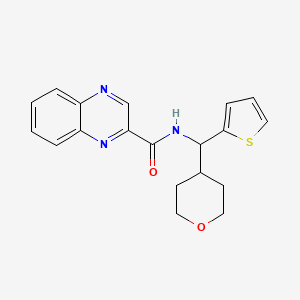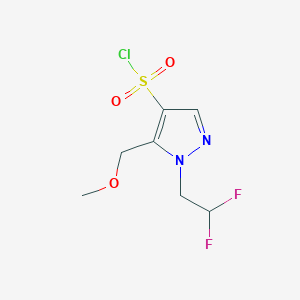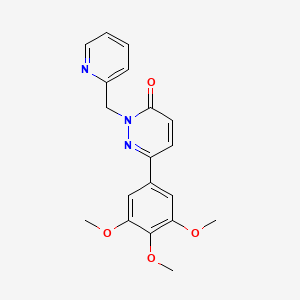
2-(pyridin-2-ylmethyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(pyridin-2-ylmethyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one, also known as PTP-1B inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Docking
- Novel pyridine and fused pyridine derivatives, including structures related to "2-(pyridin-2-ylmethyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one," have been synthesized and subjected to in silico molecular docking screenings towards specific target proteins. These compounds demonstrated moderate to good binding energies, indicating potential biological relevance. Notably, these derivatives exhibited antimicrobial and antioxidant activity, suggesting their utility in various scientific applications beyond pharmacological use (Flefel et al., 2018).
Coordination Chemistry and Metal Complexes
- Research into the coordination chemistry of ligands related to the queried compound has yielded insights into their ability to form complexes with metals such as Ru and Co. These complexes have been studied for their properties and applications, including water oxidation and the formation of supramolecular structures. For example, dinuclear complexes with well-defined structures have been characterized and shown to evolve oxygen in the presence of Ce(IV), highlighting their potential in catalytic processes (Zong & Thummel, 2005).
Anticancer Activity and Molecular Docking Studies
- A series of 3(2H)-one pyridazinone derivatives, structurally related to the queried compound, were synthesized with potential antioxidant activity. These derivatives were evaluated through molecular docking studies against specific proteins, suggesting their potential in anticancer research. The results indicated that all compounds possess potent antioxidant activities at certain concentrations, underscoring their scientific relevance in studies targeting oxidative stress and cancer (Mehvish & Kumar, 2022).
Propiedades
IUPAC Name |
2-(pyridin-2-ylmethyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-24-16-10-13(11-17(25-2)19(16)26-3)15-7-8-18(23)22(21-15)12-14-6-4-5-9-20-14/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTYNEBNQJCGIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN(C(=O)C=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

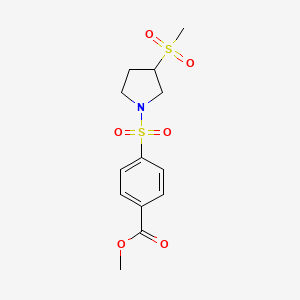
![3,4-dimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2917027.png)
![4-Oxo-4-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]butanoic acid](/img/structure/B2917030.png)
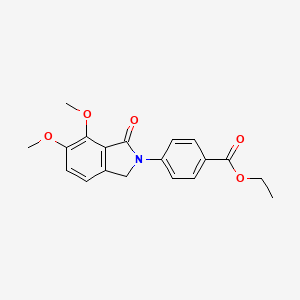
![5-[1-(hydroxyimino)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2917033.png)
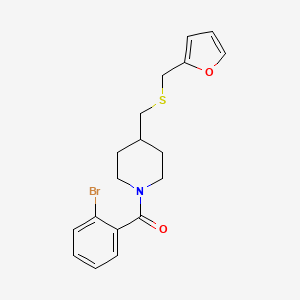
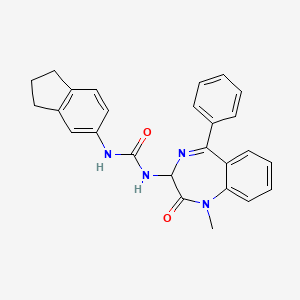
![1-(2-methoxyethyl)-3-((4-methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2917036.png)
